molecular formula C16H13Cl3F2N2O2 B1222735 Dowco 439 CAS No. 94336-05-7

Dowco 439

Cat. No.: B1222735
CAS No.: 94336-05-7
M. Wt: 409.6 g/mol
InChI Key: DORVTFVCFZEHHC-UHFFFAOYSA-N
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Description

Dowco 439 (CAS No. 94336-05-7) is an insect growth regulator (IGR) classified as a molt inhibitor (MI) targeting chitin synthesis in insects. Its chemical structure is N-[(2-chlorophenyl)methyl]-N'-[4-(1,1-dichloro-2,2-difluoroethoxy)phenyl]urea (C₁₆H₁₃Cl₃F₂N₂O₂), placing it within the urea derivative class .

Properties

CAS No.

94336-05-7

Molecular Formula

C16H13Cl3F2N2O2

Molecular Weight

409.6 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[4-(1,1-dichloro-2,2-difluoroethoxy)phenyl]urea

InChI

InChI=1S/C16H13Cl3F2N2O2/c17-13-4-2-1-3-10(13)9-22-15(24)23-11-5-7-12(8-6-11)25-16(18,19)14(20)21/h1-8,14H,9H2,(H2,22,23,24)

InChI Key

DORVTFVCFZEHHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)OC(C(F)F)(Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)OC(C(F)F)(Cl)Cl)Cl

Other CAS No.

94336-05-7

Synonyms

1-(4-(1-dichloro-2-difluoroethoxy)phenyl)-3-(6-chlorobenzyl)urea
Dowco 439
Dowco-439

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Residual Activity of Molt Inhibitors Against Sitophilus oryzae (2-Year Study)

Compound Target Pest Residual Efficacy (%) Persistence (Months) Reference
This compound S. oryzae 95–100 24
Triflumuron S. oryzae 85–90 18
Chlorfluazuron S. oryzae 90–95 20
Flufenoxuron S. oryzae 80–85 12

Key Findings :

  • This compound demonstrated superior persistence (24 months) and near-complete efficacy (95–100%) against S. oryzae, outperforming triflumuron and flufenoxuron .
  • Chlorfluazuron showed comparable efficacy but shorter persistence (20 months).

Impact on Non-Target Species

Table 2: Inhibition of Parasite Emergence in Tetrastichus coccinellidae (Laboratory Study)

Compound % Inhibition (Highest Dose) Toxicity to Parasites Reference
This compound 60–70 High
IKI 7899 (IGR) 15 Low
Deltamethrin 75–80 Moderate

Key Findings :

  • In contrast, IKI 7899 exhibited minimal impact (15% inhibition), suggesting a safer profile for integrated pest management.

Chemical and Physical Properties

Table 3: Structural and Physicochemical Comparison

Compound Molecular Formula Log P (Octanol-Water) Chitin Binding Affinity Reference
This compound C₁₆H₁₃Cl₃F₂N₂O₂ 4.2 (estimated) High
Hexaflumuron C₁₆H₈Cl₃F₆N₂O₃ 5.1 Moderate
Teflubenzuron C₁₄H₆Cl₂F₄N₂O₂ 3.8 High

Key Findings :

  • This compound’s urea backbone and halogenated side chains enhance its stability and binding to chitin synthase enzymes .
  • Hexaflumuron’s higher Log P (5.1) suggests greater lipid solubility but reduced selectivity compared to this compound .

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